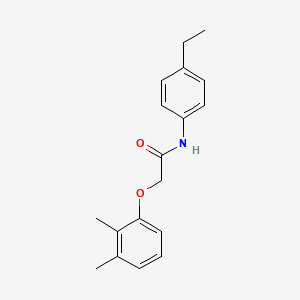

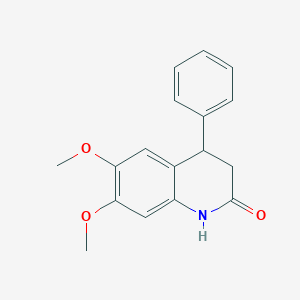

1-(4-methylcyclohexyl)-4-(phenoxyacetyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(4-methylcyclohexyl)-4-(phenoxyacetyl)piperazine derivatives involves multiple steps, starting from base materials through a series of reactions to achieve the desired compound. For instance, heterocyclic compounds can be obtained via multistep synthesis, characterized by techniques such as IR, 1H NMR, and X-ray diffraction (Lv et al., 2019). Additionally, synthesis methods have been developed for related piperazine derivatives through reactions involving alkoxyphenyl isothiocyanates and dibasic acid chlorides, indicating a versatile approach to synthesizing piperazine-based compounds (Tung, 1957).

Molecular Structure Analysis

The molecular structure of 1-(4-methylcyclohexyl)-4-(phenoxyacetyl)piperazine and its derivatives can be characterized by advanced techniques like single-crystal X-ray diffraction, which helps in understanding the precise arrangement of atoms within the molecule. This structural information is crucial for predicting the compound's reactivity and interaction with biological targets (Lv et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-methylcyclohexyl)-4-(phenoxyacetyl)piperazine derivatives can vary widely depending on the substitution patterns on the piperazine ring and the nature of the substituents. These compounds participate in a range of reactions, including Mannich reactions, which are used to introduce new functional groups and modify the compound's chemical properties for specific applications (Prabawati, 2016).

Physical Properties Analysis

The physical properties of 1-(4-methylcyclohexyl)-4-(phenoxyacetyl)piperazine derivatives, such as melting points and solubility, can be determined through experimental methods. These properties are essential for assessing the compound's suitability for various applications, including its potential use in pharmaceutical formulations (Prabawati, 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies on analogues of piperazine compounds have shown that modifications to the molecular structure can significantly impact their binding affinities and selectivities towards biological targets, demonstrating the importance of chemical properties in the development of therapeutic agents (Abate et al., 2011).

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine derivatives have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural flexibility of piperazine allows it to be a core component in developing potent anti-TB molecules. Medicinal chemists can leverage the structure-activity relationship (SAR) of piperazine-based compounds to design and synthesize safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses and Drug Design

Piperazine is a six-membered nitrogen-containing heterocycle that is integral to the design of drugs across various therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and as imaging agents. Slight modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. The versatility of piperazine-based compounds highlights their importance in drug discovery and development, offering insights for the design of novel therapeutics (Rathi et al., 2016).

Biological Potentials

The modifications in the piperazine moiety have shown to result in high efficacy with better potency and lesser toxicity across a range of biological activities. Piperazine derivatives are found in many biologically active compounds, demonstrating a broad spectrum of activities such as antimicrobial, anti-tubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory effects. This diversity in activity makes piperazine and its derivatives attractive candidates for further pharmacological exploration (Verma & Kumar, 2017).

Antimicrobial Agents

In the fight against infectious diseases, novel piperazine derivatives have been identified as potent antimicrobial agents. Their ability to exhibit diverse biological activities, including antibacterial, antifungal, antitubercular, anticancer, antiviral, and antioxidant activities, positions piperazine derivatives as valuable scaffolds in the development of new antimicrobial compounds. The continuous evolution of drug-resistant pathogens underscores the need for innovative drug discovery and design strategies centered on piperazine derivatives (Patel et al., 2022).

properties

IUPAC Name |

1-[4-(4-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-16-7-9-17(10-8-16)20-11-13-21(14-12-20)19(22)15-23-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJDZZNUBJJKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)

![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)